molecular formula C16H40IN4P B14424217 N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-iodo-lambda~5~-phosphanetetramine CAS No. 80920-64-5

N,N,N',N',N'',N'',N''',N'''-Octaethyl-1-iodo-lambda~5~-phosphanetetramine

Cat. No.: B14424217
CAS No.: 80920-64-5
M. Wt: 446.39 g/mol
InChI Key: LPJDVMOSQAIISP-UHFFFAOYSA-N
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Description

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine is a complex organophosphorus compound It is characterized by the presence of multiple ethyl groups and an iodine atom attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine typically involves the reaction of phosphorus trichloride with ethylamine in the presence of a base The reaction proceeds through a series of substitution reactions, where the chlorine atoms are replaced by ethyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can lead to the formation of phosphines.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-chloro-lambda~5~-phosphanetetramine
  • N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-bromo-lambda~5~-phosphanetetramine
  • N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-fluoro-lambda~5~-phosphanetetramine

Uniqueness

N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-Octaethyl-1-iodo-lambda~5~-phosphanetetramine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can influence the compound’s electronic structure and steric effects, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

80920-64-5

Molecular Formula

C16H40IN4P

Molecular Weight

446.39 g/mol

IUPAC Name

N-ethyl-N-[tris(diethylamino)-iodo-λ5-phosphanyl]ethanamine

InChI

InChI=1S/C16H40IN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3

InChI Key

LPJDVMOSQAIISP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)I

Origin of Product

United States

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